Boc-iminodiacetic acid
Overview
Description
Boc-iminodiacetic acid is a chemical compound with the molecular formula C9H15NO6 and a molecular weight of 233.22 g/mol . It is commonly used as a building block in the synthesis of peptides and other chemical libraries . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the iminodiacetic acid moiety, which provides stability and facilitates various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-iminodiacetic acid can be synthesized through several methods. One common approach involves the reaction of iminodiacetic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors and solid acid catalysts to enhance efficiency and productivity . The use of heterogeneous catalysts allows for the reaction to be conducted at lower temperatures and facilitates product separation .
Chemical Reactions Analysis
Types of Reactions
Boc-iminodiacetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be activated and substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various nucleophiles, organic solvents like THF or DCM.
Major Products Formed
Deprotection: Iminodiacetic acid.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Boc-iminodiacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of chemical libraries for high-throughput screening.
Mechanism of Action
The mechanism of action of Boc-iminodiacetic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group provides stability to the molecule, preventing unwanted reactions during synthesis. Upon deprotection, the iminodiacetic acid moiety can interact with various molecular targets, including enzymes and receptors, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boc-iminodiacetic acid is unique due to its Boc protecting group, which offers exceptional stability and resistance to catalytic hydrogenolysis and basic conditions . This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
IUPAC Name |
2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGIJQUTGABQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373169 | |
Record name | N-Boc-iminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56074-20-5 | |
Record name | N-Boc-iminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)iminodiacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Boc-iminodiacetic acid in the context of the provided research?
A: N-Boc-iminodiacetic acid serves as a versatile starting material for the synthesis of diverse chemical libraries. Researchers utilize its reactivity to create structurally diverse piperazinones [, ] and other complex molecules with potential biological activity, particularly as inhibitors of protein-protein interactions [].
Q2: How does the convergent solution-phase combinatorial synthesis approach, using N-Boc-iminodiacetic acid, contribute to drug discovery?
A: This approach enables the rapid and efficient generation of large libraries of compounds with significant structural diversity. For example, researchers synthesized a library containing 64,980 distinct compounds in just four steps using N-Boc-iminodiacetic acid and 21 different starting materials []. This methodology accelerates the identification of promising lead compounds by allowing for the screening of vast chemical spaces, increasing the likelihood of discovering novel molecules with desired biological activities.
Q3: The research mentions the discovery of compounds that repress LEF-1/β-catenin-mediated transcription. What is the significance of this finding?
A: The LEF-1/β-catenin signaling pathway plays a critical role in cell proliferation and differentiation. Aberrant activation of this pathway is implicated in the development of various cancers, including colorectal cancer []. The identification of small molecules, derived from N-Boc-iminodiacetic acid, that can inhibit this pathway offers a potential therapeutic strategy for treating such cancers. These compounds represent a novel class of LEF-1/β-catenin inhibitors, distinct from previously known DNA minor-groove-binding agents [].
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